2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetohydrazide
CAS No.:
Cat. No.: VC16271156
Molecular Formula: C12H12BrN3O2
Molecular Weight: 310.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrN3O2 |
|---|---|
| Molecular Weight | 310.15 g/mol |
| IUPAC Name | 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
| Standard InChI | InChI=1S/C12H12BrN3O2/c1-7-4-11(17)9-5-8(13)2-3-10(9)16(7)6-12(18)15-14/h2-5H,6,14H2,1H3,(H,15,18) |
| Standard InChI Key | FKOJAAHFWXFAPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)C2=C(N1CC(=O)NN)C=CC(=C2)Br |
Introduction
Synthesis of Quinoline Derivatives
Quinoline derivatives can be synthesized through various chemical reactions. For example, the synthesis of methyl 2-(6-bromo-4-oxoquinolin-1(4H)-yl)acetate, a related compound, typically involves the bromination of a suitable quinoline precursor followed by esterification. The reaction conditions, such as temperature, solvent, and reaction time, are critical for optimizing yields and purity.
Biological Activities of Quinoline Derivatives
Quinoline derivatives are known for their potential biological activities:
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Antimicrobial Activity: Quinoline derivatives have shown significant antimicrobial properties against various bacterial and fungal strains .
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Anticancer Activity: These compounds have been explored for their anticancer potential, with some derivatives exhibiting promising activity against specific cancer cell lines .
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Antimalarial Activity: Historically, quinoline derivatives have been used as antimalarial drugs, highlighting their broad therapeutic potential.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to characterize quinoline derivatives and confirm their structure.
Potential Applications
Quinoline derivatives have potential applications in various fields, including drug development and therapeutic applications. Their diverse biological activities make them promising candidates for further exploration in medicinal chemistry .
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